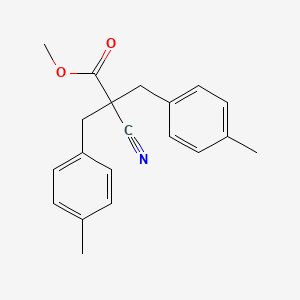
Methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate is an organic compound with the molecular formula C20H21NO2 and a molecular weight of 307.39 g/mol This compound belongs to the class of cyanoacetates and is characterized by the presence of a cyano group (-CN) and an ester functional group (-COOCH3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate can be achieved through the cyanoacetylation of amines. This involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of cyanoacetate derivatives typically involves solvent-free reactions, which are economical and efficient. The reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods for the preparation of cyanoacetanilides . This method is favored due to its simplicity and high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyano group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate involves its interaction with molecular targets and pathways. The cyano group and ester functional group play crucial roles in its reactivity. The compound can undergo nucleophilic addition reactions, where the cyano group acts as an electrophile, and the ester group can participate in esterification and hydrolysis reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cyanoacetate: A simpler cyanoacetate derivative used in similar reactions.
Ethyl cyanoacetate: Another cyanoacetate derivative with similar reactivity.
2-cyanoacetamido derivatives: Compounds with similar structures and reactivity.
Uniqueness
Methyl 2-cyano-2-(4-methylbenzyl)-3-P-tolylpropanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C20H21NO2 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
methyl 2-cyano-3-(4-methylphenyl)-2-[(4-methylphenyl)methyl]propanoate |
InChI |
InChI=1S/C20H21NO2/c1-15-4-8-17(9-5-15)12-20(14-21,19(22)23-3)13-18-10-6-16(2)7-11-18/h4-11H,12-13H2,1-3H3 |
Clé InChI |
FLQADGLDFVQSRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C)(C#N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13102839.png)
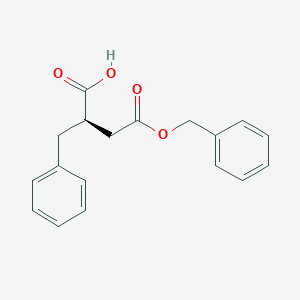
![[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B13102849.png)
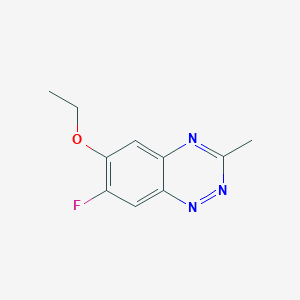
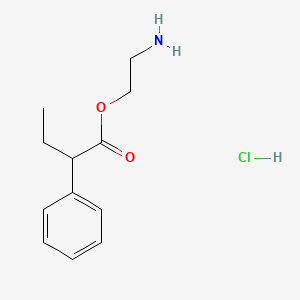
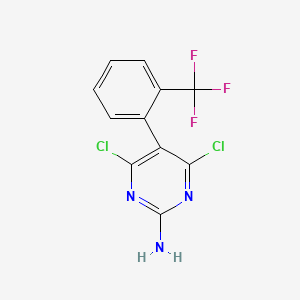
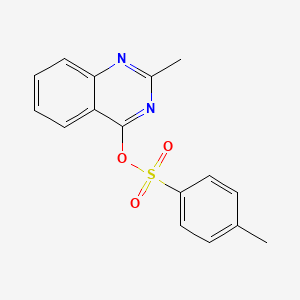
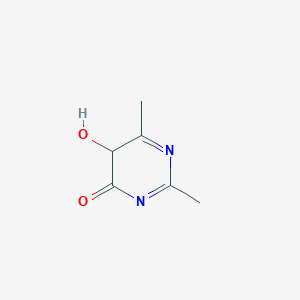
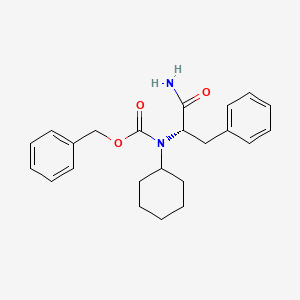
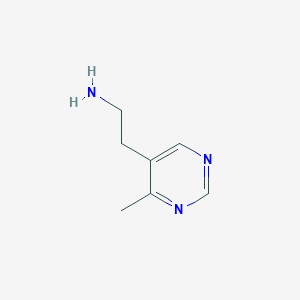
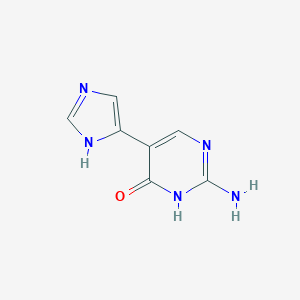
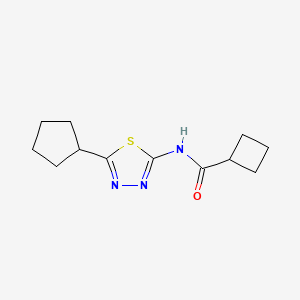
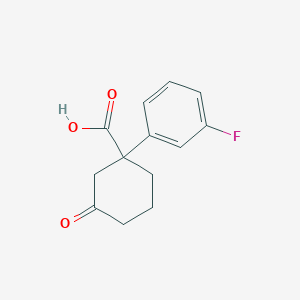
![(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B13102957.png)
